molecular formula C17H12ClFN4O2 B3003453 1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1171169-23-5

1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B3003453
CAS No.: 1171169-23-5
M. Wt: 358.76
InChI Key: JNNPQJTYHCTLGC-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (CAS No. 1171668-31-7) is a heterocyclic molecule featuring a fused pyrrolo-triazole-dione core substituted with halogenated aryl groups. Its structure includes a 4-chlorophenyl moiety at position 1 and a 3-fluoro-4-methylphenyl group at position 3. The compound’s complexity arises from its bicyclic framework, which combines pyrrolidine and triazole rings fused with dione functionalities.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O2/c1-9-2-5-12(8-13(9)19)22-16(24)14-15(17(22)25)23(21-20-14)11-6-3-10(18)4-7-11/h2-8,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNPQJTYHCTLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: The chlorophenyl and fluoromethylphenyl groups can undergo substitution reactions with suitable reagents to introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

The compound’s halogenated aryl substituents are critical to its properties. Below is a comparison with analogous derivatives:

Compound Name / Structure Key Substituents Reported Properties / Applications Evidence Source
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 4-Cl, 4-F, triazole, pyrazole Antimicrobial activity
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione 4-Cl, dimethylaminophenyl, oxazole Structural characterization only
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-pyrrolo-triazole-dione 4-Cl, 3-F-4-Me, oxadiazole Custom synthesis available; no bioactivity
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives 4-Cl, pyrrole, triazole-thiol Molecular docking suggests drug-like traits

Key Observations :

  • Halogen Influence: Chlorine and fluorine substituents enhance lipophilicity and metabolic stability, as seen in antimicrobial analogs (e.g., compound in ). The 3-fluoro-4-methylphenyl group in the target compound may improve target binding compared to non-fluorinated analogs .
  • Biological Potential: While the target compound lacks direct activity reports, its structural similarity to triazole-thiol derivatives () suggests possible enzyme inhibition via π-π stacking or halogen bonding.
Pharmacokinetic and Toxicity Considerations
  • ADME Profiles : Triazole-containing compounds (e.g., ) often show moderate metabolic stability. The fluorine atom in the target compound may reduce CYP450-mediated oxidation, extending half-life.
  • Toxicity : Chlorinated aryl groups (as in ) are associated with hepatotoxicity risks, necessitating further study for the target molecule.

Biological Activity

The compound 1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

This compound features a unique structure characterized by a pyrrolo[3,4-d][1,2,3]triazole core with substituents that include a chlorophenyl and a fluoromethylphenyl group. The presence of these substituents is thought to influence its biological activity significantly.

The biological activity of this compound is primarily linked to its interaction with various molecular targets. The chloro and fluoro substituents enhance binding affinity to specific proteins or enzymes. This modulation can affect several biological pathways:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit inflammatory responses by blocking pro-inflammatory cytokine production and modulating signaling pathways like NF-κB and MAPK .
  • Neuroprotective Effects : Studies have shown that related compounds can protect dopaminergic neurons from neurotoxic agents by attenuating microglial activation and reducing oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of cytokine release and NF-κB pathway modulation ,
NeuroprotectionProtection against neurotoxicity via microglial inhibition
Enzyme InhibitionPotential inhibitors of tyrosinase for skin pigmentation disorders

Case Studies and Research Findings

  • Neuroprotective Study : A study investigated the neuroprotective effects of structurally similar compounds in models of Parkinson's disease. These compounds were shown to significantly reduce the activation of microglia and decrease the release of neurotoxic substances like nitric oxide (NO) in vitro. The findings suggest that the compound may offer protective effects against neurodegenerative diseases .
  • Tyrosinase Inhibition : Another research effort focused on identifying tyrosinase inhibitors from synthetic compounds. The study demonstrated that derivatives incorporating the 3-chloro-4-fluorophenyl motif exhibited enhanced inhibitory activity against tyrosinase compared to standard inhibitors. This suggests potential applications in treating hyperpigmentation disorders .

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